molecular formula C13H15N5OS B2682165 2-(Pyridin-3-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one CAS No. 2097883-92-4

2-(Pyridin-3-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B2682165
CAS No.: 2097883-92-4
M. Wt: 289.36
InChI Key: RPESTHFONLHTNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyridin-3-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one is a synthetic small molecule compound of significant interest in medicinal chemistry and drug discovery research. This compound features a piperazine core, a privileged scaffold in pharmacology, which is substituted at one nitrogen with a 1,2,5-thiadiazole heterocycle and at the other with a 2-(pyridin-3-yl)acetyl group . The molecular design incorporates pharmacophores commonly associated with activity on the central nervous system (CNS) . The piperazine ring contributes conformational flexibility and hydrogen-bonding capabilities that can facilitate interaction with biological targets, while the thiadiazole ring is a known bioisostere of pyrimidine and other aromatic rings, a strategy often used to optimize the properties of lead compounds . Thiadiazole derivatives, in general, have been extensively investigated and demonstrate a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anticonvulsant effects . The pyridine ring further enhances the drug-like properties of the molecule, serving as a common hinge-binding motif in kinase inhibitors and other therapeutics. This combination of structural features makes 2-(Pyridin-3-yl)-1-[4-(1,2,5-thiadiazol-1-yl)piperazin-1-yl]ethan-1-one a valuable chemical tool for researchers. It is primarily intended for use in in vitro assays to investigate new therapeutic avenues, particularly for CNS disorders and infectious diseases, and to study structure-activity relationships (SAR) in heterocyclic chemistry. Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-pyridin-3-yl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5OS/c19-13(8-11-2-1-3-14-9-11)18-6-4-17(5-7-18)12-10-15-20-16-12/h1-3,9-10H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPESTHFONLHTNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Formation of the Piperazine Derivative: The piperazine ring can be introduced by reacting the thiadiazole derivative with a suitable piperazine compound.

    Coupling with Pyridine Derivative: The final step involves coupling the piperazine-thiadiazole intermediate with a pyridine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

2-(Pyridin-3-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects in various disease models.

    Chemical Biology: Use as a probe to study molecular interactions and pathways in cells.

    Industrial Applications: Potential use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Differences

The compound’s uniqueness lies in its 1,2,5-thiadiazole-piperazine core. Comparisons with analogous piperazine derivatives highlight the impact of substituents on physicochemical and biological properties:

Pyrimidine-Substituted Piperazine () :

  • Structure: 1-(2-Pyrimidyl)piperazine derivatives, such as 1,3-di-[4-(pyrimidin-2-yl)piperazinemethyl]-2-thioxoimidazo[4,5-b]pyridine, incorporate pyrimidine, a nitrogen-rich heterocycle.
  • Synthesis: Prepared via Mannich-like reactions using formaldehyde and triethylamine, suggesting a nucleophilic substitution mechanism .
  • Properties: Pyrimidine’s planar structure may enhance π-π stacking in receptor binding compared to thiadiazole’s electron-deficient nature.

Triazole-Substituted Piperazine (): Structure: The compound 2-(4-(4-((5-chloro-4-((2-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one features a 1,2,4-triazole substituent. Synthesis: Utilizes HCl-mediated coupling in nBuOH, indicating acid-catalyzed condensation .

Thioether-Linked Heterocycles () :

  • Structure: Compounds like 2-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio)-1-(1H-pyrrol-2-yl)ethan-1-one incorporate thioether linkages, differing from the thiadiazole’s fused ring system.
  • Properties: Thioethers may confer greater lipophilicity, affecting membrane permeability .

Research Findings and Hypotheses

  • Electronic Effects : The 1,2,5-thiadiazole’s electron-withdrawing nature may reduce piperazine’s basicity, altering protonation states and receptor interactions compared to pyrimidine or triazole analogs.
  • Synthetic Accessibility: Thiadiazole incorporation may require specialized reagents (e.g., sulfur donors) compared to pyrimidine or triazole derivatives, which utilize common heterocyclic building blocks .
  • Pyrimidine derivatives often target kinases, while triazoles are prevalent in antifungal agents .

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